molecular formula C16H24N4O B5367863 1-(4-cyclopentylpyrimidin-2-yl)-N-ethylpyrrolidine-3-carboxamide

1-(4-cyclopentylpyrimidin-2-yl)-N-ethylpyrrolidine-3-carboxamide

Cat. No. B5367863
M. Wt: 288.39 g/mol
InChI Key: CANJAINYVBZVNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-cyclopentylpyrimidin-2-yl)-N-ethylpyrrolidine-3-carboxamide, also known as CEP-9722, is a novel chemical compound that has gained significant attention in the scientific community for its potential therapeutic applications. This compound belongs to the class of pyrrolidine carboxamide derivatives and has been found to possess a unique mechanism of action that makes it a promising candidate for the treatment of various diseases.

Mechanism of Action

The mechanism of action of 1-(4-cyclopentylpyrimidin-2-yl)-N-ethylpyrrolidine-3-carboxamide involves the inhibition of the enzyme glycogen synthase kinase-3 beta (GSK-3β), which plays a crucial role in the pathogenesis of neurodegenerative diseases. By inhibiting GSK-3β, this compound prevents the hyperphosphorylation of tau protein and reduces the accumulation of amyloid-beta plaques, which are the hallmark features of Alzheimer's disease.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the reduction of oxidative stress, the inhibition of neuroinflammation, and the promotion of neuronal survival and regeneration. These effects are mediated by its ability to modulate various signaling pathways involved in cell survival and death.

Advantages and Limitations for Lab Experiments

One of the key advantages of 1-(4-cyclopentylpyrimidin-2-yl)-N-ethylpyrrolidine-3-carboxamide is its high potency and selectivity towards GSK-3β, which makes it an ideal tool for studying the role of this enzyme in various cellular processes. However, its low solubility and stability in aqueous solutions can pose challenges in experimental settings, requiring the use of specialized solvents and storage conditions.

Future Directions

There are several potential future directions for the research on 1-(4-cyclopentylpyrimidin-2-yl)-N-ethylpyrrolidine-3-carboxamide, including:
1. Further studies on its neuroprotective effects in animal models of neurodegenerative diseases.
2. Investigation of its potential applications in other disease areas, such as cancer and diabetes.
3. Development of novel formulations and delivery methods to improve its solubility and stability.
4. Exploration of its effects on other signaling pathways and molecular targets.
5. Clinical trials to evaluate its safety and efficacy in humans.
Conclusion
In conclusion, this compound is a promising compound with unique pharmacological properties that make it a potential candidate for the treatment of various diseases, particularly in the field of neuroscience. Further research is needed to fully understand its mechanism of action and explore its potential applications in other disease areas.

Synthesis Methods

The synthesis of 1-(4-cyclopentylpyrimidin-2-yl)-N-ethylpyrrolidine-3-carboxamide involves the condensation of 4-cyclopentyl-2-aminopyrimidine with N-ethyl-3-(4-formylphenyl)propanamide in the presence of a suitable catalyst. The resulting product is then subjected to a series of purification steps to obtain the final compound in high purity.

Scientific Research Applications

1-(4-cyclopentylpyrimidin-2-yl)-N-ethylpyrrolidine-3-carboxamide has been extensively studied for its potential applications in the field of neuroscience, particularly for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has been found to exhibit potent neuroprotective effects by preventing the formation of amyloid-beta plaques and reducing oxidative stress in the brain.

properties

IUPAC Name

1-(4-cyclopentylpyrimidin-2-yl)-N-ethylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O/c1-2-17-15(21)13-8-10-20(11-13)16-18-9-7-14(19-16)12-5-3-4-6-12/h7,9,12-13H,2-6,8,10-11H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CANJAINYVBZVNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CCN(C1)C2=NC=CC(=N2)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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